molecular formula C6H7NO2S B8632226 1-(2-Methoxy-1,3-thiazol-5-yl)ethanone CAS No. 885229-40-3

1-(2-Methoxy-1,3-thiazol-5-yl)ethanone

Cat. No.: B8632226
CAS No.: 885229-40-3
M. Wt: 157.19 g/mol
InChI Key: IMRWWVBKYRVNSG-UHFFFAOYSA-N
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Description

1-(2-Methoxy-1,3-thiazol-5-yl)ethanone is a thiazole derivative featuring a methoxy group at the 2-position and an acetyl group at the 5-position of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing aromatic compounds widely studied for their diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The methoxy substituent introduces electron-donating effects, modulating the electronic properties of the thiazole ring, which can influence its chemical behavior and biological activity.

Properties

CAS No.

885229-40-3

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

1-(2-methoxy-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H7NO2S/c1-4(8)5-3-7-6(9-2)10-5/h3H,1-2H3

InChI Key

IMRWWVBKYRVNSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs differ in substituents at the 2- and 4-positions of the thiazole ring. These variations significantly alter electronic distribution, solubility, and reactivity.

Compound Name Substituents (Thiazol-5-yl) Molecular Formula Molecular Weight (g/mol) CAS Number
1-(2-Methoxy-1,3-thiazol-5-yl)ethanone 2-OCH3 C6H7NO2S ~157.19 (calculated) Not available
1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone 2-CH3, 4-CH3 C7H9NOS 155.21 38205-60-6
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-NH2, 4-CH3 C6H8N2OS 156.21 30748-47-1
1-(2-Chloro-4-methylthiazol-5-yl)ethanone 2-Cl, 4-CH3 C6H6ClNOS 175.64 875249-86-8
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethanone 2-C(CH3)2, 4-CH3 C9H13NOS 183.27 1247900-44-2

Key Observations :

  • Steric Effects : Bulky groups like isopropyl (C(CH3)2) at the 2-position hinder access to the reactive thiazole core, affecting reaction kinetics .
Reactivity of Amino-Substituted Analogs

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone undergoes condensation with aldehydes to form Schiff bases, which are precursors to pyrazolo[1,5-a]pyrimidines. Its $ ^1H $ NMR spectrum lacks specific data but is characterized by elemental analysis and IR absorption bands for NH2 and CO groups .

Methoxy-Substituted Derivatives (Inference)

While direct synthesis data for this compound is absent, analogous routes suggest methoxy groups could be introduced via nucleophilic substitution or methoxylation of chloro precursors. The electron-donating methoxy group may facilitate electrophilic aromatic substitution reactions compared to methyl or chloro analogs .

Spectral Characterization

  • 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone: $ ^1H $ NMR signals at δ = 2.47 (s, 3H, CH3) and 2.71 (s, 3H, CH3); IR bands at 1655 cm$ ^{-1} $ (conjugated C=O) .
  • Pyrazolo[1,5-a]pyrimidine Derivatives: Derived from 1-(2,4-dimethylthiazol-5-yl)ethanone exhibit $ ^1H $ NMR signals at δ = 6.53 (pyrazole H-4) and 8.74 (pyrimidine H-6), indicating regioselective cycloadditions .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for constructing thiazole rings. This method involves condensing a thiourea derivative with an α-haloketone. For 1-(2-methoxy-1,3-thiazol-5-yl)ethanone, the synthesis begins with a methoxy-substituted thiourea precursor reacting with α-bromoacetone.

Reaction Mechanism :

  • Nucleophilic attack by the thiourea’s sulfur on the α-carbon of α-bromoacetone.

  • Cyclization via elimination of HBr, forming the thiazole ring.

  • Subsequent oxidation or stabilization steps to yield the acetyl-substituted product.

Optimization Insights :

  • Solvent Selection : Ethanol or dichloromethane (DCM) facilitates high yields (70–85%) under reflux.

  • Catalyst Use : Sodium acetate enhances cyclization efficiency by neutralizing HBr byproducts.

Example Protocol :

Cyclization of Thioamides with α-Bromoacetyl Compounds

Adapting methodologies from indolyl-thiazole syntheses, thioamides bearing methoxy groups undergo cyclization with α-bromoacetone to form the target compound.

Key Steps :

  • Thioamide Preparation : Methoxy-substituted thioamides are synthesized via Lawesson’s reagent-mediated thionation of corresponding amides.

  • Cyclization : Reaction with α-bromoacetone in ethanol under reflux yields the thiazole core.

Advantages :

  • High functional group tolerance (e.g., methoxy, acetyl).

  • Scalable with yields up to 84%.

Modern Methodologies and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. For instance, Knoevenagel condensations under microwave conditions (100°C, 20 min) achieve 85–90% yields for analogous thiazolidinones.

Protocol Adaptation :

Benefits :

  • Energy efficiency and reduced side reactions.

  • Compatibility with green solvents like PEG-400.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantagesLimitations
Hantzsch SynthesisEthanol, reflux, NaOAc726 hRobust, scalableRequires halogenated reagents
Thioamide CyclizationEthanol, reflux844 hHigh regioselectivitySensitive to moisture
Microwave-AssistedPEG-400, 100°C, microwave880.25 hRapid, energy-efficientSpecialized equipment needed

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The methoxy group at position 2 necessitates precise control to avoid isomerization. Using bulky bases (e.g., DBU) minimizes unwanted substitutions.

Purification and Stability

  • Chromatography : Silica gel with hexane/EtOAc (3:1) effectively separates the target compound from des-acetyl byproducts.

  • Stability : Storage under nitrogen at −20°C prevents oxidation of the acetyl group .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 1-(2-Methoxy-1,3-thiazol-5-yl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of thioamide precursors under controlled conditions. For example, refluxing in ethanol with catalysts like piperidine or using nitrosation in dioxane-water mixtures (acidified with HCl) to introduce functional groups. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to enhance yield and purity. Spectral validation (¹H NMR, IR) is critical for confirming structural integrity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with high precision .
  • Spectroscopy : ¹H NMR detects methoxy (δ ~3.8–4.0 ppm) and acetyl (δ ~2.5 ppm) groups. IR confirms carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Elemental analysis : Validates molecular formula consistency with theoretical values.

Q. How can researchers address solubility challenges during experimental workflows?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is often higher due to the methoxy and carbonyl groups. For aqueous systems, co-solvents (e.g., ethanol-water mixtures) or sonication improve dissolution. Pre-formulation studies using Hansen solubility parameters guide solvent selection .

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing the thiazole ring of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electrophilic substitutions favor the 5-position due to methoxy group activation. Computational tools (DFT calculations) predict reactive sites, while directing groups (e.g., boronic acids) enhance specificity. Experimental validation via HPLC-MS monitors reaction pathways .

Q. How can contradictions in spectral data (e.g., NMR shifts or IR stretches) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Dual solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • Control experiments : Synthesize derivatives (e.g., methylated analogs) to isolate spectral contributions .

Q. What methodologies are employed to study the antimicrobial potential of thiazole-based derivatives of this compound?

  • Methodological Answer :

  • Click chemistry : Attach triazole or pyrazole moieties via azide-alkyne cycloaddition to enhance bioactivity .
  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Q. How should researchers mitigate risks when toxicological data for this compound are incomplete?

  • Methodological Answer :

  • In vitro toxicity screening : Use cell viability assays (MTT/Resazurin) on human cell lines (e.g., HEK-293).
  • Read-across approaches : Compare with structurally similar compounds (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) with known toxicity profiles .
  • Safe handling protocols : Use fume hoods, PPE, and waste neutralization (e.g., oxidation of thiazole rings) .

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